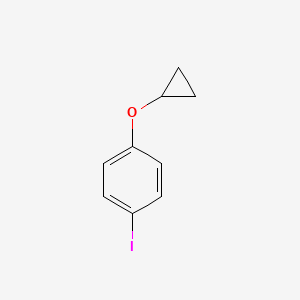

1-Cyclopropoxy-4-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclopropyloxy-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJGSLQTHIPYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Drug Discovery

An In-depth Technical Guide to 1-Cyclopropoxy-4-iodobenzene: Properties and Applications

This compound is a bifunctional aromatic compound that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a cyclopropoxy group and a para-substituted iodine atom on a benzene ring, offers a unique combination of properties that are highly sought after by medicinal chemists and process development scientists.

The cyclopropyl moiety, a three-membered carbocycle, is increasingly incorporated into drug candidates to enhance a variety of pharmacological properties.[1][2] Its rigid structure can enforce a specific conformation, leading to improved binding affinity and potency.[2] Furthermore, the C-H bonds of a cyclopropyl group are stronger than those in corresponding alkyl chains, often rendering the moiety more resistant to oxidative metabolism by cytochrome P450 enzymes and thereby improving the metabolic stability of a drug molecule.[2]

Concurrently, the iodo-substituent serves as a highly effective synthetic handle. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides exceptionally reactive substrates for a wide array of metal-catalyzed cross-coupling reactions.[3] This reactivity allows for the efficient and selective formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry.[4]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, designed for researchers and scientists engaged in drug development and synthetic chemistry.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is essential for planning synthetic transformations, purification procedures, and for the structural elucidation of its derivatives.

Core Data Summary

| Property | Value | Source(s) |

| CAS Number | 200335-31-3 | [5] |

| Molecular Formula | C₉H₉IO | [6] |

| Molecular Weight | 260.07 g/mol | [6] |

| Appearance | White to light yellow solid | [7] |

| Melting Point | 43-45 °C | [7] |

| Boiling Point | 275.9±25.0 °C (Predicted) | [7] |

| Density | 1.638±0.06 g/cm³ (Predicted) | [7] |

| SMILES | C1CC1OC2=CC=C(I)C=C2 | [6] |

| InChIKey | YWYNletJRGKBMD-UHFFFAOYSA-N | [6] |

Spectroscopic Signature

While specific spectra should be acquired for each batch, the expected NMR and IR characteristics provide a reliable fingerprint for this molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for both the aromatic and cyclopropoxy protons. The aromatic region typically displays two sets of doublets in a characteristic AA'BB' pattern, indicative of para-substitution. The protons ortho to the iodine atom will be shifted further downfield compared to those ortho to the electron-donating cyclopropoxy group. The cyclopropoxy group itself will present as two multiplets: one for the methine proton (CH-O) and another for the four chemically equivalent methylene protons (-CH₂-).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show four distinct signals for the aromatic carbons due to the para-substitution pattern. The carbon atom bearing the iodine (C-I) will be shifted significantly upfield due to the heavy atom effect. The carbons of the cyclopropoxy group will also be readily identifiable, with the methine carbon appearing at a chemical shift characteristic for an ether linkage and the methylene carbons appearing further upfield.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-O stretching vibrations for the ether linkage, C-H stretching for the aromatic and cyclopropyl groups, and C=C stretching vibrations within the aromatic ring. The C-I stretching vibration typically appears in the far-infrared region and may not be readily observable on standard instruments.

Synthesis and Purification

The most common and direct route to this compound is via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This involves the reaction of 4-iodophenol with a suitable cyclopropyl electrophile under basic conditions.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from 4-iodophenol and cyclopropyl bromide.

Reagents & Materials:

-

4-Iodophenol

-

Cyclopropyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

-

Addition of Electrophile: Stir the resulting suspension at room temperature and add cyclopropyl bromide (1.5 eq) dropwise via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

-

Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine. This step removes any unreacted 4-iodophenol and residual DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its capacity to participate in a wide range of cross-coupling reactions, leveraging the high reactivity of the C-I bond. This makes it an ideal reagent for introducing the cyclopropoxy-phenyl motif into more complex molecular scaffolds.

Key Cross-Coupling Reactions

This molecule is an excellent substrate for numerous palladium-catalyzed reactions, including but not limited to:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or vinyl-aryl compounds.[4][8]

-

Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne structures.

-

Heck Reaction: Coupling with alkenes to form substituted styrenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.

-

Kumada Coupling: Reaction with Grignard reagents.[8]

-

Negishi Coupling: Reaction with organozinc reagents.[8]

The choice of reaction is dictated by the desired target structure. The Suzuki-Miyaura coupling is particularly favored in industrial and discovery settings due to the operational simplicity and the stability and low toxicity of the boronic acid reagents.[8]

Illustrative Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 4-Cyclopropoxy-biphenyl from this compound and phenylboronic acid.

Reagents & Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene and Water (as solvent system)

-

Ethyl acetate

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Catalyst Pre-formation (Optional but Recommended): In a separate flask, stir Pd(OAc)₂ and PPh₃ in a small amount of toluene for 15-20 minutes to pre-form the active catalyst complex.

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

-

Solvent and Catalyst Addition: Evacuate and backfill the flask with an inert gas. Add the toluene/water solvent mixture (e.g., 4:1 ratio) followed by the pre-formed catalyst solution via syringe.

-

Reaction: Heat the mixture to reflux (typically 90-110 °C) and stir until the starting material is consumed as judged by TLC analysis.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography to afford the desired 4-Cyclopropoxy-biphenyl.

Catalytic Cycle Diagram

Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Hazard Statements: Based on available data for similar compounds, it may cause skin irritation (H315), eye irritation (H319), and may be harmful if swallowed (H302) or inhaled (H335).[9]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).[9]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[9]

Conclusion

This compound is a strategically important synthetic intermediate whose value lies in the orthogonal reactivity of its two key functional groups. The cyclopropoxy moiety provides a means to enhance the pharmacological profile of a target molecule, while the highly reactive aryl iodide allows for its facile incorporation into diverse scaffolds via robust cross-coupling chemistry. This combination makes it a powerful tool for researchers and scientists dedicated to the discovery and development of new therapeutics and functional materials.

References

- Organic Syntheses. (n.d.). Cyclopropylbenzene.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Cyclopropylnaphthalene via Cross-Coupling Reactions.

- Smolecule. (2023). 1-Cyclopropyl-4-iodobenzene.

- ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- National Center for Biotechnology Information. (n.d.). Reactivity of electrophilic cyclopropanes.

- Echemi. (n.d.). Buy 1-Cyclopropyl-4-iodobenzene from JHECHEM CO LTD.

- Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.

- ChemicalBook. (2025). BENZENE, 1-CYCLOPROPYL-4-IODO-.

- PubChem. (n.d.). 1-Cyclopropyl-4-iodobenzene.

- BLD Pharm. (n.d.). 1-Cyclopropyl-4-iodobenzene.

- BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds.

- Sigma-Aldrich. (n.d.). 1-cyclopropyl-4-iodobenzene.

- Calibre Chemicals. (n.d.). Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.

- Wikipedia. (n.d.). Iodobenzene.

- CymitQuimica. (n.d.). 1-Cyclopropyl-4-iodobenzene.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Iodobenzene - Wikipedia [en.wikipedia.org]

- 4. calibrechem.com [calibrechem.com]

- 5. 1-Cyclopropyl-4-iodobenzene | CymitQuimica [cymitquimica.com]

- 6. 1-Cyclopropyl-4-iodobenzene | C9H9I | CID 3263814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BENZENE, 1-CYCLOPROPYL-4-IODO- | 57807-27-9 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 57807-27-9|1-Cyclopropyl-4-iodobenzene|BLD Pharm [bldpharm.com]

1-Cyclopropoxy-4-iodobenzene synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Cyclopropoxy-4-iodobenzene

Abstract

This compound is a valuable bifunctional synthetic building block, strategically important for the development of novel therapeutics and advanced materials. This technical guide provides a comprehensive overview of a robust synthetic route to this compound via the Ullmann condensation. It offers a detailed, field-proven experimental protocol, an in-depth analysis of the reaction mechanism, and a thorough guide to the structural characterization of the final product using modern spectroscopic techniques. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Importance of this compound

In the landscape of modern medicinal chemistry, the design of small molecule therapeutics often hinges on the strategic incorporation of specific structural motifs to optimize pharmacological properties. The this compound scaffold represents a convergence of two highly desirable functionalities: the cyclopropoxy group and the aryl iodide.

-

The Cyclopropoxy Moiety: The cyclopropyl group is a well-established bioisostere used to enhance the metabolic stability and potency of drug candidates.[1] Its rigid three-membered ring introduces conformational constraints that can lock a molecule into its bioactive conformation, improving binding affinity for its biological target.[1] Furthermore, the C-H bonds of a cyclopropane ring are stronger than those in typical alkyl groups, rendering them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] The introduction of an oxygen atom to form a cyclopropoxy group maintains these advantages while modulating polarity and hydrogen bonding potential.

-

The Aryl Iodide Handle: The iodine substituent on the aromatic ring serves as an exceptionally versatile functional group for further molecular elaboration.[2] As a heavy halogen, it is an excellent leaving group in nucleophilic aromatic substitution and, more importantly, a highly reactive partner in a wide array of transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[2][3] This reactivity allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, enabling the rapid diversification of the core scaffold.

Consequently, this compound is not merely a simple organic molecule but a highly valuable building block for creating libraries of complex compounds for high-throughput screening and lead optimization in drug discovery programs.

Synthetic Strategy: The Ullmann Condensation Approach

The formation of the aryl ether C-O bond is the key transformation in the synthesis of this compound. While several methods exist for this purpose, the copper-catalyzed Ullmann condensation is a classic and highly effective strategy for coupling an aryl halide with an alcohol.[4][5]

Rationale for Method Selection

The Ullmann condensation was chosen for its reliability and operational simplicity in forming diaryl ethers and aryl alkyl ethers.[5] The reaction typically involves heating an aryl halide with an alcohol in the presence of a copper catalyst and a base.[4] While modern palladium-catalyzed methods like the Buchwald-Hartwig ether synthesis exist, the Ullmann reaction often proves more cost-effective and can be particularly efficient for electron-deficient or sterically unhindered aryl halides like 4-iodophenol. The use of an iodide as the leaving group is advantageous due to the high reactivity of the C-I bond in the requisite oxidative addition step.[4]

Reaction Mechanism

The precise mechanism of the Ullmann condensation can be complex, but it is generally understood to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are:

-

Formation of Copper(I) Alkoxide: The base deprotonates cyclopropanol, which then reacts with a Cu(I) salt (often generated in situ) to form a copper(I) cyclopropoxide intermediate.

-

Oxidative Addition: The aryl halide (4-iodophenol) undergoes oxidative addition to the Cu(I) center, forming a transient Cu(III) intermediate.

-

Reductive Elimination: The aryl and cyclopropoxy groups are eliminated from the Cu(III) center, forming the desired C-O bond of the product, this compound, and regenerating the active Cu(I) catalyst.

This catalytic cycle is depicted in the workflow diagram below.

Synthetic Workflow Diagram

Caption: Experimental workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents:

-

4-Iodophenol (2.20 g, 10.0 mmol, 1.0 equiv)

-

Cyclopropanol (0.87 g, 1.1 mL, 15.0 mmol, 1.5 equiv)

-

Copper(I) Iodide (CuI) (190 mg, 1.0 mmol, 10 mol%)

-

Cesium Carbonate (Cs₂CO₃) (6.52 g, 20.0 mmol, 2.0 equiv)

-

Anhydrous Toluene (50 mL)

-

Ethyl acetate (for chromatography)

-

Hexanes (for chromatography)

-

Diatomaceous earth (Celite®)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

Equipment:

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Inert gas (Nitrogen or Argon) line

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: To the 250 mL three-neck round-bottom flask, add 4-iodophenol (2.20 g), copper(I) iodide (190 mg), and cesium carbonate (6.52 g).

-

Inert Atmosphere: Equip the flask with a reflux condenser and a magnetic stir bar. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Add anhydrous toluene (50 mL) via syringe, followed by cyclopropanol (1.1 mL).

-

Reaction: Heat the stirred mixture to reflux (approximately 110-120 °C) using a heating mantle.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with 10% ethyl acetate in hexanes. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL).

-

Filtration: Filter the suspension through a pad of Celite® to remove the copper salts and excess base. Wash the pad with additional ethyl acetate (2 x 25 mL).

-

Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of 0% to 10% ethyl acetate in hexanes as the eluent.

-

Isolation: Combine the product-containing fractions and evaporate the solvent to afford this compound as a solid. Determine the final yield and proceed with characterization.

Comprehensive Characterization

Unambiguous structural confirmation of the synthesized this compound is critical. The following data are expected from spectroscopic analysis.

Summary of Analytical Data

| Analysis Type | Expected Result |

| Molecular Formula | C₉H₉IO |

| Molecular Weight | 260.07 g/mol |

| Appearance | Off-white to light yellow solid |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.58 (d, 2H), ~6.78 (d, 2H), ~3.80 (m, 1H), ~0.80-0.70 (m, 4H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~155, ~138, ~118, ~83, ~55, ~7 |

| HRMS (ESI) | m/z: [M+H]⁺ calculated for C₉H₁₀IO⁺: 260.9771; found: 260.977x |

| IR (ATR, cm⁻¹) | ~3050 (Ar C-H), ~2980 (Aliph. C-H), ~1580, 1485 (C=C), ~1240 (C-O), ~820 (p-subst.) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides definitive information about the proton environment.

-

Aromatic Protons: The para-substituted aromatic ring will show two distinct signals, each integrating to 2H. The protons ortho to the iodine atom are expected to appear as a doublet around δ 7.58 ppm, while the protons ortho to the electron-donating cyclopropoxy group will be a doublet further upfield, around δ 6.78 ppm.

-

Cyclopropoxy Methine Proton: The single proton on the carbon attached to the oxygen (O-CH) will appear as a multiplet (likely a quintet or tt) around δ 3.80 ppm.

-

Cyclopropoxy Methylene Protons: The four protons of the two CH₂ groups in the cyclopropyl ring will appear as a complex multiplet in the highly shielded upfield region of the spectrum, typically between δ 0.80-0.70 ppm.[6] This significant upfield shift is a hallmark of the cyclopropyl group's magnetic anisotropy.[6]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework.

-

Aromatic Carbons: Four signals are expected. The carbon bearing the cyclopropoxy group (C-O) will be downfield around δ 155 ppm. The carbon bearing the iodine atom (C-I) will be significantly shielded, appearing around δ 83 ppm. The two remaining aromatic CH carbons will appear in the typical aromatic region, ~138 ppm and ~118 ppm.

-

Cyclopropoxy Carbons: Two signals are expected for the cyclopropoxy group. The methine carbon (O-CH) should appear around δ 55 ppm, and the equivalent methylene carbons (-CH₂-) will be highly shielded, appearing upfield around δ 7 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides confirmation of the molecular formula through an exact mass measurement. The primary ion observed would be the protonated molecular ion [M+H]⁺. The calculated exact mass for C₉H₁₀IO⁺ is 260.9771. Observation of this ion within a narrow tolerance (e.g., ± 5 ppm) confirms the elemental composition. Fragmentation patterns would likely show the loss of the cyclopropyl group (C₃H₅) or the iodine atom.[2]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.

-

Aromatic C-H Stretch: A weak band around 3050 cm⁻¹.[7]

-

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (~2980 cm⁻¹) for the cyclopropyl C-H bonds.

-

Aromatic C=C Stretch: Two characteristic bands in the 1600-1450 cm⁻¹ region (e.g., ~1580 and 1485 cm⁻¹).[7]

-

Aryl Ether C-O Stretch: A strong, characteristic absorbance for the Ar-O-C bond around 1240 cm⁻¹.

-

Para-Substitution C-H Bend: A strong band in the fingerprint region around 820 cm⁻¹ is highly diagnostic of 1,4-disubstitution on a benzene ring.[7]

Conclusion and Future Outlook

This guide has detailed a reliable and robust synthetic route to this compound using the Ullmann condensation. The provided experimental protocol is designed to be a self-validating system, and the comprehensive characterization plan ensures the unambiguous confirmation of the final product's identity and purity.

The successful synthesis of this molecule provides access to a versatile chemical intermediate. The aryl iodide handle is primed for a multitude of subsequent cross-coupling reactions, enabling the rapid and efficient construction of diverse molecular architectures. This positions this compound as a key starting material for medicinal chemists and materials scientists aiming to develop next-generation compounds with tailored properties.

References

-

Becht, J.-M., Gissot, A., Wagner, A., & Mioskowski, C. (2003). Supporting Information - Chem. Eur. J., 9, 3209. Wiley-VCH. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

Copies of 1H, 13C, 19F NMR spectra. [Link]

-

PubChem. 1-Cyclopropyl-4-iodobenzene. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics. [Link]

-

Organic Syntheses. Iodobenzene. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

Organic Syntheses. Cyclopropylbenzene. [Link]

-

Organic Chemistry Portal. Iodobenzene-Catalyzed Oxidative Cyclization for the Synthesis of Highly Functionalized Cyclopropanes. [Link]

-

ResearchGate. Supplementary Figure 1. 1H and 13C NMR spectra of compound 1a. [Link]

- Google Patents. US4788354A - Method for the synthesis of iodobenzene.

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Med Chem. [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy 1-Cyclopropyl-4-iodobenzene | 57807-27-9 [smolecule.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

An In-Depth Technical Guide to 1-Cyclopropoxy-4-iodobenzene: A Versatile Building Block in Modern Synthesis

Introduction: Strategic Incorporation of the Cyclopropoxy Moiety

In the landscape of modern drug discovery and synthetic chemistry, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological and chemical properties. 1-Cyclopropoxy-4-iodobenzene (CAS No. 1243459-31-5) has emerged as a molecule of significant interest, embodying the fusion of two strategically important chemical motifs: a cyclopropoxy group and an iodoaryl system.[1][2]

The cyclopropane ring, a strained three-membered carbocycle, is no longer a mere chemical curiosity but a validated tool in medicinal chemistry.[3] Its incorporation into drug candidates, often as a cyclopropoxy ether, confers a unique set of advantages. The inherent ring strain leads to shorter, stronger C-H bonds, which can enhance metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[4] Furthermore, the rigid nature of the cyclopropyl group can act as a conformational anchor, locking a molecule into its bioactive conformation and thereby enhancing potency and selectivity for its biological target.[3]

Juxtaposed with this valuable pharmacophore is the 4-iodobenzene moiety. The carbon-iodine bond serves as a highly versatile synthetic handle, enabling a vast array of cross-coupling reactions. This allows for the late-stage functionalization of the molecule, providing chemists with a robust platform to generate diverse libraries of complex compounds. This guide provides an in-depth analysis of the molecular structure, spectroscopic characterization, synthesis, and synthetic utility of this compound for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is an aromatic ether characterized by a benzene ring substituted at the para positions with an iodine atom and a cyclopropoxy group. The ether linkage introduces a degree of flexibility, while the phenyl and cyclopropyl rings provide rigidity. The electron-donating nature of the cyclopropoxy group subtly influences the electronic properties of the aromatic ring, while the C-I bond represents the primary site of reactivity for cross-coupling transformations.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 1243459-31-5 | [1][2][5] |

| Molecular Formula | C₉H₉IO | [1][2] |

| Molecular Weight | 260.07 g/mol | [1][2] |

| Appearance | Solid (predicted) | - |

| SMILES | C1C(OC2=CC=C(I)C=C2)C1 | [2] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [2] |

Spectroscopic Elucidation of the Molecular Structure

A comprehensive understanding of a molecule's structure is derived from the collective interpretation of various spectroscopic techniques. Below is a detailed analysis of the expected spectral data for this compound, grounded in the established principles of NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will provide unambiguous evidence for the connectivity of the molecule. Based on analogous structures like 1-ethoxy-4-iodobenzene[6], the following signals are predicted:

-

Aromatic Region (δ 7.5-6.7 ppm): The para-substituted benzene ring will give rise to a characteristic AA'BB' system, appearing as two distinct doublets.

-

A doublet integrating to 2H around δ 7.55-7.65 ppm , corresponding to the two aromatic protons ortho to the iodine atom.

-

A doublet integrating to 2H around δ 6.70-6.80 ppm , corresponding to the two aromatic protons ortho to the electron-donating cyclopropoxy group.

-

-

Cyclopropoxy Methine Proton (δ 3.7-3.9 ppm): A multiplet integrating to 1H, corresponding to the proton on the carbon bearing the oxygen atom (O-CH).

-

Cyclopropoxy Methylene Protons (δ 0.7-0.9 ppm): A multiplet integrating to 4H, corresponding to the four protons on the two CH₂ groups of the cyclopropyl ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, nine distinct signals are expected:

-

Aromatic Region (δ 160-85 ppm):

-

C-O Carbon (δ ~158 ppm): The carbon atom directly attached to the oxygen will be the most downfield aromatic signal.[6]

-

C-H Carbons ortho to -OPr (δ ~117 ppm): The two equivalent carbons ortho to the ether linkage.[6]

-

C-H Carbons ortho to -I (δ ~139 ppm): The two equivalent carbons ortho to the iodine atom.[6]

-

C-I Carbon (δ ~84 ppm): The carbon atom bonded to iodine will be significantly shielded compared to other aromatic carbons.[6]

-

-

Cyclopropoxy Region (δ 75-15 ppm):

-

O-CH Carbon (δ ~70-75 ppm): The methine carbon of the cyclopropyl ring attached to oxygen.

-

CH₂ Carbons (δ ~15-20 ppm): The two equivalent methylene carbons of the cyclopropyl ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. Key absorption bands would include:

-

~3100-3000 cm⁻¹: Aromatic and cyclopropyl C-H stretching.

-

~1580, 1485 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1240 cm⁻¹: Asymmetric C-O-C (aryl ether) stretching, a strong and characteristic peak.

-

~1040 cm⁻¹: Symmetric C-O-C stretching.

-

~820 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A prominent peak at m/z = 260, corresponding to the molecular weight of the compound.

-

Key Fragments: Fragmentation would likely involve the loss of the cyclopropyl group, the cyclopropoxy group, or the iodine atom, leading to characteristic daughter ions.

Synthesis and Reactivity: A Gateway to Molecular Diversity

The synthesis of this compound is most effectively achieved through nucleophilic aromatic substitution, specifically via modern cross-coupling methodologies that offer milder conditions and broader substrate scope than classical methods.

Synthetic Strategy: Buchwald-Hartwig C-O Coupling

The Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction is a powerful method for forming C-O bonds, representing a significant improvement over the harsh conditions of the traditional Ullmann condensation.[7][8]

Diagram: Synthetic Workflow for this compound

Caption: Buchwald-Hartwig synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodophenol (1.0 eq.), Cesium Carbonate (Cs₂CO₃, 2.0 eq.), a palladium catalyst such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand like Xantphos (4 mol%).

-

Reagent Addition: Add anhydrous toluene as the solvent, followed by cyclopropanol (1.5 eq.).

-

Reaction Execution: Seal the flask and heat the mixture in an oil bath at 100-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield pure this compound.

Causality of Experimental Choices:

-

Palladium Catalyst & Ligand: The Pd(0) catalyst undergoes oxidative addition to the 4-iodophenol. The bulky, electron-rich phosphine ligand (e.g., Xantphos) stabilizes the palladium center, facilitates the crucial reductive elimination step, and prevents catalyst decomposition.[9]

-

Base: A strong, non-nucleophilic base like Cs₂CO₃ is required to deprotonate the cyclopropanol, forming the active nucleophile (cyclopropoxide) without competing in side reactions.[10]

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is critical to prevent its oxidation and deactivation.

Reactivity and Synthetic Utility

The primary value of this compound lies in its role as a versatile intermediate. The C-I bond is readily transformed via numerous palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Diagram: Synthetic Utility of this compound

Caption: Cross-coupling reactions utilizing the C-I bond.

Conclusion

This compound is a well-defined molecular entity whose structure is readily confirmed by standard spectroscopic methods. Its true value is realized in its application as a strategic building block. It provides a reliable method for incorporating the metabolically robust and conformationally rigid cyclopropoxy group into larger, more complex molecules. The presence of the iodo-substituent offers a powerful and versatile point of attachment for further molecular elaboration through a host of reliable cross-coupling reactions. For researchers in medicinal chemistry and drug development, this compound represents a key intermediate for accessing novel chemical space and optimizing lead compounds with improved pharmacokinetic and pharmacodynamic profiles.

References

-

Becht, J.-M., Gissot, A., Wagner, A., & Mioskowski, C. (2003). General and Mild Copper-Catalyzed Ullmann-Type Synthesis of Diaryl Ethers. Chemistry – A European Journal, 9(14), 3209-3215. Available from: [Link]

- Chatterjea, J. N., & Roy, S. K. (1957). The Synthesis of Brazilin. Journal of the Indian Chemical Society, 34(2), 98-102.

-

Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available from: [Link]

-

Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. Available from: [Link]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

-

Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2015). In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Green Chemistry, 17(6), 3335-3340. Supporting Information available from: [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available from: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

- 1. 1243459-31-5 | MFCD17000418 | this compound [aaronchem.com]

- 2. 1243459-31-5|this compound|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. 错误页 [amp.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 1-Cyclopropoxy-4-iodobenzene

A Note to the Researcher: Experimental data for 1-Cyclopropoxy-4-iodobenzene (CAS No. 1215011-23-3) is not extensively documented in publicly accessible literature. This guide has been constructed by a Senior Application Scientist to provide a robust predictive analysis of its physicochemical properties, synthesis, and reactivity. The insights herein are derived from first principles of organic chemistry and data from well-characterized structural analogs, primarily 4-iodoanisole and cyclopropylbenzene. This document is intended to serve as an expert-level predictive resource to guide experimental design.

Introduction: A Versatile Building Block for Modern Synthesis

This compound is an aryl iodide featuring a cyclopropoxy ether substituent. This unique combination of a highly reactive carbon-iodine (C-I) bond and a strained, metabolically robust cyclopropyl moiety makes it a molecule of significant interest for drug development and materials science. The aryl iodide handle serves as a premier electrophile for a vast array of palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures.[1][2] Concurrently, the cyclopropoxy group, a known bioisostere for larger or more metabolically labile groups, can impart favorable conformational rigidity and improved metabolic stability to a parent molecule.[3]

This guide provides a comprehensive overview of the predicted properties and synthetic utility of this compound, offering detailed protocols and mechanistic rationale to empower researchers in their synthetic endeavors.

Molecular Structure and Predicted Physicochemical Properties

The fundamental properties of a molecule dictate its behavior in both reactive and biological systems. While experimental values are scarce, we can predict the core physicochemical properties of this compound with high confidence.

| Property | Predicted Value / Description | Rationale & Comparative Analysis |

| CAS Number | 1215011-23-3 | - |

| Molecular Formula | C₉H₉IO | - |

| Molecular Weight | 260.07 g/mol | - |

| Appearance | Colorless to pale yellow solid or oil. | Aryl iodides are often crystalline solids but can be low-melting. For comparison, 4-iodoanisole is an off-white solid, while 1-cyclopropyl-4-iodobenzene is a solid with a melting point of 45-46 °C.[4][5] The cyclopropoxy group may lower the melting point compared to its cyclopropyl analog due to less efficient crystal packing. |

| Melting Point | Estimated: 30-50 °C | Based on analogs like 4-iodoanisole (50-53 °C) and 1-cyclopropyl-4-iodobenzene (45-46 °C).[5][6] |

| Boiling Point | > 250 °C (at atm. pressure) | Expected to be higher than that of 4-iodoanisole (237 °C) due to increased molecular weight.[4] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, DMF, Toluene); Insoluble in water. | The molecule is predominantly nonpolar. This solubility profile is typical for aryl halides and ethers used in organic synthesis.[6] |

| LogP (Predicted) | ~3.5 - 4.0 | The addition of the C₃H₄O moiety increases lipophilicity compared to iodobenzene. |

| Stability | Light-sensitive; stable under standard laboratory conditions in the absence of strong acids/bases. | The C-I bond is susceptible to light-induced degradation.[6] The cyclopropyl group is highly stable under basic and standard reductive/oxidative conditions but can be sensitive to strong acids.[7] |

Synthesis Strategy: Williamson Ether Synthesis

The most logical and efficient route to this compound is the Williamson ether synthesis. This venerable Sₙ2 reaction provides a reliable method for ether formation from an alkoxide and an alkyl halide.[8][9] The causality behind this choice rests on the high nucleophilicity of the phenoxide generated from 4-iodophenol and the reactivity of a suitable cyclopropyl electrophile.

Proposed Synthetic Workflow

The synthesis is a two-step, one-pot procedure: deprotonation of 4-iodophenol to form the potent potassium 4-iodophenoxide nucleophile, followed by Sₙ2 displacement on a cyclopropyl electrophile.

Caption: Workflow for Williamson Ether Synthesis.

Detailed Experimental Protocol (Predictive)

Objective: To synthesize this compound from 4-iodophenol.

Materials:

-

4-Iodophenol (1.0 eq)

-

Potassium tert-butoxide (1.1 eq)

-

Cyclopropyl bromide (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a dry, oven-baked round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-iodophenol (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add potassium tert-butoxide (1.1 eq) portion-wise over 10 minutes. Causality: This strong, non-nucleophilic base ensures complete and rapid deprotonation of the phenol to form the phenoxide without competing side reactions.[10][11] Allow the resulting slurry to stir at 0 °C for 30 minutes.

-

Sₙ2 Reaction: Add cyclopropyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Causality: Using a primary halide electrophile is critical for the Williamson ether synthesis to proceed via an Sₙ2 mechanism, avoiding elimination pathways.[8][12]

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until consumption of the 4-iodophenol starting material is observed.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine.

-

Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

Predicted Spectroscopic Signature

Spectroscopic analysis is essential for structural verification. The following are predicted key features for this compound.

| Spectroscopy | Predicted Key Features | Rationale |

| ¹H NMR | δ 7.55-7.65 (d, 2H, AA'BB')δ 6.75-6.85 (d, 2H, AA'BB')δ 3.70-3.80 (m, 1H)δ 0.70-0.90 (m, 4H) | The aromatic region will show a classic para-substituted pattern. The protons ortho to the iodine will be downfield (~7.6 ppm), and those ortho to the oxygen will be upfield (~6.8 ppm). The cyclopropyl methine proton (CH-O) will be a multiplet around 3.75 ppm, and the four methylene protons will be in the characteristic upfield region below 1 ppm. |

| ¹³C NMR | δ ~155 (C-O)δ ~138 (Ar C-H)δ ~118 (Ar C-H)δ ~85 (C-I)δ ~55 (Cyclopropyl CH)δ ~7 (Cyclopropyl CH₂) | The carbon attached to the oxygen (C-O) will be significantly downfield. The carbon bearing the iodine (C-I) will be shielded relative to other carbons but identifiable. The cyclopropyl carbons will appear at distinctive upfield shifts. |

| IR (Infrared) | ~3080-3000 cm⁻¹ (Aromatic/Cyclopropyl C-H)~1580, 1485 cm⁻¹ (C=C stretch)~1240 cm⁻¹ (Aryl-O stretch, asymmetric)~1030 cm⁻¹ (Aryl-O stretch, symmetric) | Characteristic peaks for the aromatic ring, C-O ether linkage, and C-H bonds of the cyclopropyl group are expected. |

| Mass Spec (MS) | M⁺ at m/z = 260.0 | The molecular ion peak corresponding to the exact mass of C₉H₉IO. |

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the reactivity of the C-I bond. Aryl iodides are superior electrophiles in palladium-catalyzed cross-coupling reactions due to the weakness of the C-I bond, which facilitates rapid oxidative addition to the Pd(0) catalyst—the rate-determining step in many cycles.[2][13] The cyclopropoxy group is expected to be a stable spectator moiety under the typically basic conditions of these reactions.[7]

Generalized Palladium-Catalyzed Cross-Coupling Workflow

Caption: Generalized Catalytic Cycle for Suzuki Coupling.

Exemplary Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with an arylboronic acid.

Rationale: The Suzuki-Miyaura reaction is one of the most robust and widely used C-C bond-forming reactions, valued for the stability of the boronic acid reagents and generally mild reaction conditions.[13][14]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene/Water mixture (e.g., 4:1)

Procedure:

-

Setup: To a flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq).

-

Solvent & Degassing: Add the toluene/water solvent mixture. Degas the solution by bubbling N₂ or Ar through it for 15-20 minutes. Causality: Removing dissolved oxygen is critical as it can oxidize the Pd(0) catalyst, rendering it inactive.

-

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up & Purification: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the organic layer, dry it, and concentrate. Purify the product via flash chromatography.

Other Key Transformations

-

Heck Reaction: For the synthesis of substituted alkenes, this compound can be coupled with an alkene (e.g., an acrylate or styrene) using a palladium catalyst like Pd(OAc)₂ and a base such as triethylamine.[15][16]

-

Sonogashira Coupling: To form C(sp²)-C(sp) bonds, this aryl iodide can be coupled with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base.[1][17]

-

Buchwald-Hartwig Amination: This reaction would allow for the synthesis of N-aryl compounds by coupling with primary or secondary amines, using a specialized palladium/phosphine ligand system.

Safety and Handling

-

General Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system, which is common for functionalized aryl halides.[18]

-

Handling: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere to prevent degradation from light and moisture.[6]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a potent and versatile, though under-characterized, chemical building block. Its predicted physicochemical properties suggest it is a stable, manageable solid or low-melting oil suitable for a wide range of synthetic transformations. The high reactivity of its C-I bond makes it an ideal substrate for numerous palladium-catalyzed cross-coupling reactions, providing a direct route to introduce the valuable cyclopropoxy-phenyl motif into complex molecules. The protocols and predictive data in this guide offer a solid foundation for researchers to confidently incorporate this compound into their synthetic strategies for drug discovery and materials science.

References

-

Understanding the Chemical Properties and Synthesis of 4-Iodoanisole (CAS 696-62-8). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. (2016). ACS Publications. [Link]

-

Assisted Tandem Pd Catalysis Enables Regiodivergent Heck Arylation of Transiently Generated Substituted Enol Ethers. (n.d.). JACS Au. [Link]

-

4-Iodoanisole | C7H7IO | CID 69676. (n.d.). PubChem. [Link]

-

Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. (n.d.). NIH National Center for Biotechnology Information. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Heck Reaction. (2021). J&K Scientific LLC. [Link]

-

Heck Reaction—State of the Art. (n.d.). MDPI. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. [Link]

-

Heck Reactions with Aryl Chlorides. (2008). Diva-Portal.org. [Link]

-

Williamson ether synthesis. (n.d.). Wikipedia. [Link]

-

Suzuki reaction. (n.d.). Wikipedia. [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

-

Williamson ether synthesis (video). (n.d.). Khan Academy. [Link]

-

Williamson Ether Synthesis. (2018). YouTube. [Link]

-

9.5: Williamson ether synthesis. (2020). Chemistry LibreTexts. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Iodoanisole | 696-62-8 [chemicalbook.com]

- 5. 1-cyclopropyl-4-iodobenzene | 57807-27-9 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Khan Academy [khanacademy.org]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. jk-sci.com [jk-sci.com]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. 4-Iodoanisole | C7H7IO | CID 69676 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Cyclopropoxy-4-iodobenzene reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of 1-Cyclopropoxy-4-iodobenzene

Abstract

This compound is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, combining a reactive aryl iodide handle with a strained cyclopropoxy ether, offers a powerful platform for molecular elaboration. The aryl iodide is a premier substrate for a host of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. Concurrently, the cyclopropoxy group, while generally stable, possesses inherent ring strain that can be exploited in specific synthetic transformations. This guide provides a comprehensive analysis of the reactivity and stability of this compound, offering field-proven insights, detailed experimental protocols, and an exploration of the causality behind key experimental choices to empower scientists in leveraging this valuable building block.

Molecular Architecture and Synthetic Potential

This compound, with the molecular formula C₉H₉IO, presents two key regions for chemical modification.

-

The Aryl Iodide Moiety: The carbon-iodine (C-I) bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions.[1][2] This high reactivity allows for oxidative addition to a Pd(0) catalyst under mild conditions, often at room temperature, making it the preferred functional group for initiating these transformations.[1] This enables selective reaction at the iodo-position even in the presence of other, less reactive halides like bromides or chlorides.[2][3]

-

The Cyclopropoxy Group: This feature consists of a cyclopropane ring linked to the aromatic system via an ether oxygen. Aryl ethers are generally characterized by high thermal and chemical stability.[4][5][6] However, the cyclopropane ring itself possesses approximately 27.5 kcal/mol of strain energy, making it susceptible to ring-opening reactions under specific conditions, such as through transition metal catalysis or photoredox-driven C-C bond cleavage.[7][8]

This duality makes this compound a strategically valuable intermediate for introducing a cyclopropoxy-phenyl scaffold into more complex molecular architectures.

Reactivity Profile: A Workhorse in Cross-Coupling Chemistry

The primary utility of this compound lies in its exceptional performance as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their reliability and broad functional group tolerance.[9]

Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most widely used cross-coupling method. For this compound, this reaction provides a direct route to biaryl compounds containing the cyclopropoxy motif.

Mechanistic Rationale: The catalytic cycle, depicted below, is a well-established paradigm in organometallic chemistry. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos) stabilize the palladium intermediates and facilitate the reductive elimination step, which is often rate-limiting.[10] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid partner in the transmetalation step.

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical properties of ethers | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. fiveable.me [fiveable.me]

- 7. Palladium-catalyzed C–C bond cleavage of N -cyclopropyl acylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00349G [pubs.rsc.org]

- 8. Photoredox-catalyzed C–C bond cleavage of cyclopropanes for the formation of C(sp3)–heteroatom bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 10. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Mechanistic Dissection of 1-Cyclopropoxy-4-iodobenzene: A Guide for Synthetic and Medicinal Chemists

Abstract

1-Cyclopropoxy-4-iodobenzene is a pivotal structural motif, bridging the unique electronic and steric properties of the cyclopropoxy group with the versatile reactivity of an aryl iodide. This technical guide provides a deep, theory-driven analysis of its molecular architecture, electronic landscape, and reactivity profile, particularly within the context of palladium-catalyzed cross-coupling reactions. By integrating principles from Density Functional Theory (DFT) with established mechanistic knowledge, we aim to furnish researchers, scientists, and drug development professionals with a predictive understanding of this compound's behavior, thereby accelerating its application in the synthesis of complex molecular targets and novel pharmaceutical agents.

Introduction: The Strategic Value of this compound

The confluence of a cyclopropyl moiety and an aromatic scaffold is a recurring theme in modern medicinal chemistry. The cyclopropyl group is not merely a small alkyl substituent; its strained three-membered ring imparts unique conformational rigidity and electronic properties that can enhance metabolic stability, modulate lipophilicity, and improve binding potency by locking molecules into their bioactive conformations.[1][2][3] When this group is present as a cyclopropoxy ether, it acts as a potent ortho, para-directing group in electrophilic aromatic substitution due to the resonance effect of the oxygen's lone pairs.[4]

The strategic placement of an iodine atom at the para-position transforms the molecule into a highly versatile synthetic building block. The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds under mild conditions.[5][6] This guide delves into the theoretical underpinnings that govern this reactivity, providing a computational lens through which to rationalize and predict the synthetic utility of this compound.

Computational Methodology: A Theoretical Workflow

To investigate the intrinsic properties of this compound, a standard computational workflow rooted in Density Functional Theory (DFT) is employed. This approach provides robust insights into the molecule's electronic structure and reactivity.

Caption: A typical workflow for the computational analysis of a molecule.

Molecular & Electronic Properties: A Theoretical Profile

The unique interplay between the electron-donating cyclopropoxy group and the electron-withdrawing, polarizable iodine atom defines the molecule's reactivity.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

-

HOMO: The HOMO is primarily localized on the iodobenzene ring and the oxygen atom of the ether linkage. Its energy level indicates the molecule's ability to donate electrons. The electron-donating nature of the cyclopropoxy group raises the HOMO energy, making the aromatic ring more susceptible to electrophilic attack and facilitating the oxidative addition step in cross-coupling reactions.

-

LUMO: The LUMO is predominantly centered on the aromatic ring with a significant contribution from the σ* anti-bonding orbital of the C-I bond. A low-lying LUMO indicates a propensity to accept electrons, which is fundamental to the C-I bond's cleavage during catalytic cycles.

Molecular Electrostatic Potential (MEP)

The MEP map visually represents the charge distribution. For this compound, nucleophilic regions (negative potential) are concentrated around the oxygen atom and the ortho positions of the aromatic ring, a direct consequence of the ether's +R (resonance) effect.[4] An electrophilic region (positive potential) is associated with the iodine atom, highlighting the polarity of the C-I bond and its susceptibility to nucleophilic attack by a low-valent metal catalyst.

Bond Dissociation Energy (BDE) of the Carbon-Iodine Bond

The BDE is a critical theoretical parameter for predicting the ease of the initial oxidative addition step in cross-coupling reactions. The C-I bond is significantly weaker than other C-X bonds.

| Bond Type | Typical BDE (kcal/mol) | Implication for Reactivity |

| Aryl C-I | ~65-70 | Lowest energy barrier for oxidative addition.[7][8] |

| Aryl C-Br | ~80-85 | Higher activation energy than C-I. |

| Aryl C-Cl | ~95-100 | Requires more active catalysts or harsher conditions.[8] |

| Aryl C-F | ~120-125 | Generally unreactive in standard cross-coupling. |

Causality: The lower BDE of the C-I bond is due to the large size of the iodine atom and the poor overlap between its 5p orbital and the carbon's sp² orbital. This inherent weakness is the primary reason aryl iodides are the most reactive electrophiles in a vast array of cross-coupling protocols.[5][6]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an exemplary substrate for palladium-catalyzed reactions that form C-C and C-N bonds, which are fundamental transformations in drug development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide.[9] Its reliability and functional group tolerance make it a favored method for synthesizing biaryl structures.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

-

Theoretical Insight: The oxidative addition of the C-I bond to the Pd(0) complex is the rate-determining step for less reactive halides, but it is exceptionally facile for aryl iodides due to the low C-I BDE.[9][10] The electron-donating cyclopropoxy group further accelerates this step by increasing the electron density on the aromatic ring, making it more nucleophilic towards the palladium center.

-

To a degassed solution of this compound (1.0 equiv), an appropriate arylboronic acid (1.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a solvent mixture like dioxane/water.

-

Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

-

Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to yield the desired biaryl product.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[11] It has largely replaced harsher classical methods.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

-

Theoretical Insight: While the oxidative addition is fast for aryl iodides, a potential challenge in this reaction is the inhibitory effect of the iodide anion (I⁻) generated during the cycle, which can form stable, off-cycle palladium-iodide bridged dimers.[12][13] The choice of ligand and solvent is therefore critical. Modern, sterically hindered biarylphosphine ligands are designed to prevent the formation of these inactive dimers and accelerate the reductive elimination step.[11]

-

In an oven-dried, sealed tube under an inert atmosphere, combine this compound (1.0 equiv), a suitable amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%).

-

Add a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv) and an anhydrous solvent (e.g., toluene or dioxane).

-

Heat the mixture at 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, cool to room temperature, quench carefully with saturated NH₄Cl solution, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purify via silica gel chromatography.

Sonogashira Coupling

The Sonogashira coupling forges a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylalkynes and conjugated enynes.[14][15]

Caption: The interconnected palladium and copper cycles in Sonogashira coupling.

-

Theoretical Insight: The reaction involves two interconnected catalytic cycles.[15] The high reactivity of the C-I bond in this compound ensures that the oxidative addition to the palladium(0) center is efficient, often allowing the reaction to proceed at room temperature.[5][14] The copper cycle's role is to generate a copper(I) acetylide, which then undergoes transmetalation with the Ar-Pd(II)-I intermediate.

-

To a mixture of this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper co-catalyst (e.g., CuI, 2-5 mol%) in an appropriate solvent (e.g., THF or DMF).

-

Add a terminal alkyne (1.1 equiv) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv), which also serves as a solvent.

-

Stir the reaction under an inert atmosphere at room temperature to 50 °C.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove salts.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Conclusion

Theoretical studies provide an indispensable framework for understanding the structure and reactivity of this compound. Its electronic profile, characterized by an electron-rich aromatic system and a highly labile C-I bond, makes it an exceptional substrate for a suite of palladium-catalyzed cross-coupling reactions. The insights from HOMO-LUMO analysis, MEP maps, and BDE calculations not only rationalize its high reactivity but also guide the selection of optimal reaction conditions. For scientists in synthetic and medicinal chemistry, a firm grasp of these theoretical principles is paramount for leveraging this versatile building block to its full potential in the creation of next-generation therapeutics and complex organic materials.

References

- Wikipedia.

- ACS Omega.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- CK-12 Foundation. Physical and Chemical Properties of Ethers.

- ACS Publications.

- Chemistry LibreTexts. Names and Properties of Ethers.

- National Institutes of Health.

- Wiley-VCH.

- Royal Society of Chemistry. Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)

- National Institutes of Health. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors.

- WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

- Chemistry LibreTexts. 4.1: Names and Properties of Ethers.

- Organic Chemistry Portal. Suzuki Coupling.

- BLD Pharm. 1-Cyclopropyl-4-iodobenzene.

- Docentes FCT NOVA. Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry.

- Britannica. Ether | Chemical Structure & Properties.

- PubMed Central.

- MDPI.

- Wikipedia. Sonogashira coupling.

- Chemistry LibreTexts. Sonogashira Coupling.

- Arkivoc.

- Calibre Chemicals. Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.

- ResearchGate. Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.

- Sigma-Aldrich. 1-cyclopropyl-4-iodobenzene.

- Organic Chemistry Portal. Sonogashira Coupling.

- BenchChem. Applications in medicinal chemistry for cyclopropyl-containing compounds.

- CymitQuimica. 1-Cyclopropyl-4-iodobenzene.

- Smolecule. Buy 1-Cyclopropyl-4-iodobenzene.

- PubChem. 1-Cyclopropyl-4-iodobenzene.

- National Institutes of Health.

- Wikipedia. Ether.

- Future Medicinal Chemistry.

- J&K Scientific LLC. Sonogashira Cross-Coupling.

- ResearchGate.

- ResearchGate. Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry.

- OUCI. Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biologic….

- OUCI. Computational investigation of solvent interaction (TD-DFT, MEP, HOMO-LUMO), wavefunction studies and molecular docking….

- ChemicalBook. BENZENE, 1-CYCLOPROPYL-4-IODO-.

- Organic Chemistry Portal. Iodobenzene-Catalyzed Oxidative Cyclization for the Synthesis of Highly Functionalized Cyclopropanes.

- University of Toronto.

- ACS Publications.

- National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.

- ResearchGate.

- Royal Society of Chemistry. Pd-Catalyzed ring-opening cross-coupling of cyclopropenes with aryl iodides.

Sources

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. calibrechem.com [calibrechem.com]

- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 1-Cyclopropoxy-4-iodobenzene: Safety, Handling, and Application in Modern Drug Discovery

This guide provides a comprehensive overview of 1-Cyclopropoxy-4-iodobenzene, a versatile building block in contemporary organic synthesis, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. The content herein is structured to deliver not only procedural instructions but also the underlying scientific principles governing its safe handling, storage, and application in key synthetic transformations.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound is a bifunctional aromatic compound that has garnered significant interest in medicinal chemistry. Its structure incorporates a cyclopropoxy moiety, a desirable feature in drug candidates for its ability to modulate metabolic stability and binding affinity, and an iodo-substituent, which serves as a highly reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The strategic placement of these groups makes it a valuable precursor for the synthesis of complex molecular architectures with potential therapeutic applications.

The inherent reactivity of the carbon-iodine bond, being the most labile among the halogens, allows for its participation in a wide array of palladium-catalyzed cross-coupling reactions under relatively mild conditions. This reactivity profile, combined with the unique physicochemical properties imparted by the cyclopropoxy group, positions this compound as a key intermediate in the synthesis of novel pharmaceutical agents.

Safety and Hazard Communication

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to possess the following hazards:

-

Acute Toxicity (Oral): Likely harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The expected GHS pictograms for this compound are illustrated below.

Caption: Expected GHS pictograms for this compound.

Personal Protective Equipment (PPE) and Engineering Controls

Adherence to stringent safety protocols is crucial when handling this compound. The following PPE and engineering controls are mandatory:

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile or neoprene) must be worn.

-

Respiratory Protection: In the absence of adequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Prudent Handling Practices

A systematic approach to handling this compound will mitigate the risks of exposure and contamination.

Caption: A generalized workflow for the safe handling of this compound.

Storage and Stability

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents. Aryl iodides can be light-sensitive and may discolor over time; storage in an amber glass bottle is recommended.

Disposal

Waste containing this compound should be treated as halogenated organic waste.[1][2][3] It must be disposed of in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Application in Synthesis: A Focus on Cross-Coupling Reactions

The synthetic utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for the construction of complex molecular scaffolds.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[4]

Conceptual Reaction Scheme:

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling:

-